molecular formula C9H9NO B114291 O-(3-phenylprop-2-ynyl)hydroxylamine CAS No. 149649-90-1

O-(3-phenylprop-2-ynyl)hydroxylamine

Cat. No.: B114291
CAS No.: 149649-90-1
M. Wt: 147.17 g/mol
InChI Key: ZHFXDAQXMNYCTI-UHFFFAOYSA-N
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Description

O-(3-phenylprop-2-ynyl)hydroxylamine: is an organic compound with the molecular formula C₉H₉NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-phenyl-2-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitrobenzene: One common method for preparing O-(3-phenylprop-2-ynyl)hydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.

    Oxidation of Alcohol-Derived Peroxides: Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-phenylprop-2-ynyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc dust, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of O-(3-phenylprop-2-ynyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It reacts with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydroxylamine (DPH): Used as an electrophilic aminating agent.

    O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in stereoselective amination reactions.

    Hydroxylamine-O-sulfonic acid (HOSA): Utilized in regioselective amination reactions.

Uniqueness: O-(3-phenylprop-2-ynyl)hydroxylamine is unique due to its specific structural features, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

149649-90-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

O-(3-phenylprop-2-ynyl)hydroxylamine

InChI

InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2

InChI Key

ZHFXDAQXMNYCTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CCON

Canonical SMILES

C1=CC=C(C=C1)C#CCON

Synonyms

Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI)

Origin of Product

United States

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